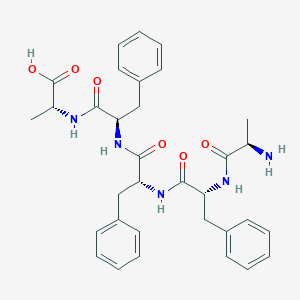
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine: is a synthetic peptide composed of five amino acids: D-alanine and three D-phenylalanine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: While SPPS is commonly used in research laboratories, industrial production may employ automated peptide synthesizers to scale up the process. These machines streamline the synthesis, allowing for the production of larger quantities of the peptide with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones under specific conditions.
Reduction: The peptide can be reduced using reagents like sodium borohydride to modify its structure.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced peptide with modified side chains.
Substitution: Substituted peptide with new functional groups attached to the amino groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide bond formation and stability.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology:
Protein-Protein Interactions: Studied to understand the interactions between peptides and proteins.
Enzyme Inhibition: Explored as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Potential use in developing peptide-based drugs for various diseases.
Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Applied in the production of bioactive peptides for therapeutic use.
Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparaison Avec Des Composés Similaires
D-Alanyl-D-alanine: A simpler dipeptide used in studying bacterial cell wall synthesis.
D-Phenylalanyl-D-phenylalanine: A dipeptide with similar aromatic residues.
Uniqueness: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is unique due to its extended sequence and multiple phenylalanine residues, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
644997-28-4 |
|---|---|
Formule moléculaire |
C33H39N5O6 |
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H39N5O6/c1-21(34)29(39)36-27(19-24-14-8-4-9-15-24)31(41)38-28(20-25-16-10-5-11-17-25)32(42)37-26(18-23-12-6-3-7-13-23)30(40)35-22(2)33(43)44/h3-17,21-22,26-28H,18-20,34H2,1-2H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)/t21-,22-,26-,27-,28-/m1/s1 |
Clé InChI |
OIOAXOWSYSWIOQ-XIBVRNHSSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)

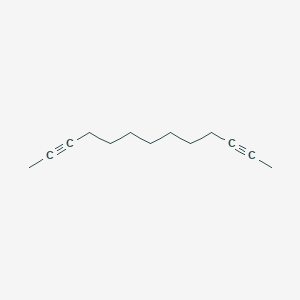
![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)
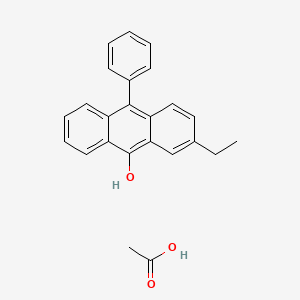
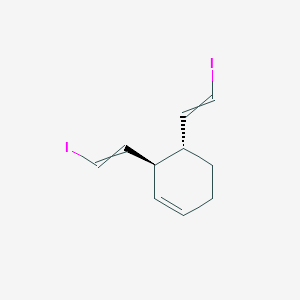
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
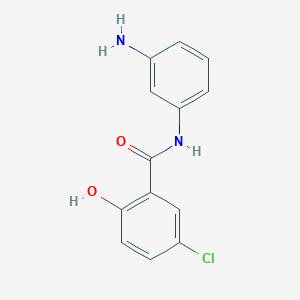
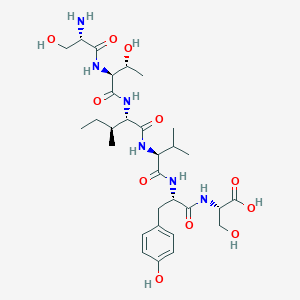
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
